Superior Photosystem II Inhibition in Weed Control
In a direct comparison of post-emergent herbicidal activity, 1,2-bis(4-chlorophenyl)diselenide (A2) demonstrated superior efficacy against Ipomoea grandifolia compared to its non-chlorinated analog diphenyl diselenide (A1). At a concentration of 200 µM, A2 significantly reduced multiple vitality parameters, including a 25% reduction in ET0/CSM (electron transport flux per cross-section) and a 21% increase in F0/FM, indicating potent disruption of Photosystem II [1]. This selective activity profile is distinct from that of A1, which was more effective against a different weed species, Senna obtusifolia [1].
| Evidence Dimension | Reduction in Electron Transport Flux (ET0/CSM) in I. grandifolia |
|---|---|
| Target Compound Data | 25% reduction at 200 µM |
| Comparator Or Baseline | Diphenyl diselenide (A1): No significant effect on ET0/CSM reported for I. grandifolia under the same conditions |
| Quantified Difference | A2 is significantly more potent than A1 in inhibiting PSII electron transport in I. grandifolia |
| Conditions | Chlorophyll a fluorescence assay on Ipomoea grandifolia plants at 200 µM concentration |
Why This Matters
This demonstrates a species-specific herbicidal advantage for the chlorinated derivative, which is critical for researchers developing selective, post-emergent weed control agents.
- [1] Oliveira AJ, et al. Insight into organoselenium compounds as photosynthesis inhibitors. Braz. J. Dev. 2021; 7(3): 31506-31527. View Source
